molecular formula C16H18Br2N4O2 B12399576 1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide

1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide

Cat. No.: B12399576
M. Wt: 458.1 g/mol
InChI Key: YUWPKVJHGHLJKW-SEPHDYHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide is a complex organic compound featuring a pyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinium intermediates, followed by the introduction of the hydroxyiminomethyl group and the but-2-enyl linker. The final step involves the formation of the dibromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The pyridinium core can interact with nucleic acids and proteins, potentially disrupting their normal activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium derivatives: Compounds with similar pyridinium cores but different substituents.

    Hydroxyiminomethyl derivatives: Compounds featuring the hydroxyiminomethyl group attached to different cores.

Uniqueness

1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18Br2N4O2

Molecular Weight

458.1 g/mol

IUPAC Name

1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide

InChI

InChI=1S/C16H16N4O2.2BrH/c17-16(21)15-5-11-20(12-6-15)8-2-1-7-19-9-3-14(4-10-19)13-18-22;;/h1-6,9-13H,7-8H2,(H-,17,21);2*1H/b2-1+;;

InChI Key

YUWPKVJHGHLJKW-SEPHDYHBSA-N

Isomeric SMILES

C1=C[N+](=CC=C1/C=N/O)C/C=C/C[N+]2=CC=C(C=C2)C(=O)N.[Br-].[Br-]

Canonical SMILES

C1=C[N+](=CC=C1C=NO)CC=CC[N+]2=CC=C(C=C2)C(=O)N.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.